The Synthesis and Purification of Medroxyprogesterone-d3: A Technical Guide
The Synthesis and Purification of Medroxyprogesterone-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification processes for Medroxyprogesterone-d3. The document outlines the multi-step chemical synthesis, starting from 17α-hydroxyprogesterone, and details the subsequent purification methodologies to achieve a high-purity final product. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and stable isotope-labeled compound synthesis.
Synthesis of Medroxyprogesterone-d3
The synthesis of Medroxyprogesterone-d3 is a multi-step process that introduces a deuterium-labeled methyl group. The general pathway involves the protection of ketone groups, epoxidation, a Grignard reaction with a deuterated reagent, deprotection, and subsequent processing.
Synthetic Pathway Overview
The synthesis commences with the protection of the ketone groups of 17α-hydroxyprogesterone via ketalation. This is followed by epoxidation of the double bond. The key step for deuterium (B1214612) incorporation is the Grignard reaction, where deuterated methyl magnesium iodide ([2H3]methyl magnesium iodide) is used to open the epoxide ring and introduce the trideuteromethyl group. Subsequent deprotection and hydrolysis yield Medroxyprogesterone-d3.
Experimental Protocols
Protocol 1: Ketalation of 17α-Hydroxyprogesterone [1][2]
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Reaction Setup: In a suitable reaction vessel, charge 17α-hydroxyprogesterone, benzene (B151609) (as a solvent), and ethylene (B1197577) glycol.
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Azeotropic Distillation: Heat the mixture to reflux to remove water azeotropically. A calcium carbide water-trap can be utilized.
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Catalysis: Add p-toluenesulfonic acid as a catalyst and continue the azeotropic distillation.
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Reaction: Maintain the reaction at reflux for approximately 8-17 hours.
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Quenching: Cool the reaction mixture and add pyridine (B92270) to quench the reaction.
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Work-up: Perform aqueous washes with a sodium bicarbonate solution and then with water until the organic layer is neutral.
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Isolation: Concentrate the organic layer under reduced pressure to obtain the ketal intermediate.
Protocol 2: Epoxidation [1][2]
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Reaction Setup: Dissolve the ketal intermediate in a suitable solvent.
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Reagent Addition: Add a solution of peroxyacetic acid and anhydrous sodium acetate (B1210297).
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Reaction: Stir the mixture at a controlled temperature (e.g., 0-25°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and perform aqueous washes.
Protocol 3: Grignard Reaction and Hydrolysis [1][2][3][4]
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Reaction Setup: Dissolve the epoxide intermediate in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
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Reagent Addition: Slowly add a solution of [2H3]methyl magnesium iodide in THF at a low temperature (e.g., 0°C).
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Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of dilute sulfuric acid at a low temperature.
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Work-up: Extract the product into an organic solvent and wash with water and brine.
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Isolation: Concentrate the organic layer under reduced pressure to obtain the crude Medroxyprogesterone-d3.
Purification of Medroxyprogesterone-d3
Purification of the crude product is essential to remove unreacted starting materials, by-products, and other impurities. The primary methods for purification are recrystallization and chromatographic techniques.
Purification Workflow
The general workflow for purification begins with the crude product obtained from the synthesis. This crude material is then subjected to one or more purification steps, such as recrystallization or column chromatography, to yield the final, high-purity Medroxyprogesterone-d3. The purity is typically assessed using analytical techniques like HPLC.
Experimental Protocols
Protocol 4: Recrystallization [5][6]
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Solvent Selection: A common solvent system for recrystallization is a mixture of methanol and dichloromethane. Chloroform can also be used.
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Dissolution: Dissolve the crude product in a minimal amount of the hot solvent mixture.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation: Collect the crystals by filtration.
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Washing: Wash the collected crystals with a small amount of cold solvent to remove residual impurities.
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Drying: Dry the purified crystals under a vacuum.
Protocol 5: Purity Assessment [7][8]
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Medroxyprogesterone-d3.
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Sample Preparation: Prepare a solution of the purified product in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
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HPLC Analysis: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
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Data Analysis: Analyze the resulting chromatogram to determine the purity of the sample by comparing the peak area of the main component to the total peak area.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₂₂H₂₉D₃O₃ |
| Molecular Weight | 347.5 g/mol (approx.) |
| Appearance | Off-White Solid[9] |
| IUPAC Name | (6S, 8R, 9S, 10R, 13S, 14S, 17R)-17-acetyl-17-hydroxy-10, 13-dimethyl-6-(methyl-d3)-1, 2, 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one[10] |
| CAS Number | 162462-69-3[9][10] |
Synthesis and Purification Data
| Parameter | Value |
| Starting Material | 17α-Hydroxyprogesterone |
| Deuterated Reagent | [2H3]Methyl Magnesium Iodide |
| Purification Method | Recrystallization |
| Recrystallization Solvents | Methanol/Dichloromethane, Chloroform[5][6] |
| Typical Yield | Data not available for deuterated synthesis. A similar non-deuterated synthesis reports a total yield of 87.5%.[6] |
| Purity (Post-Purification) | >98% (Typical target) |
| Analytical Methods | HPLC, LC-MS, NMR[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. CN102911233A - Synthesis method of medroxyprogesterone acetate - Google Patents [patents.google.com]
- 3. Synthesis of deuterium-labelled medroxyprogesterone, megestrol and melengestrol derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of deuterium-labelled medroxyprogesterone, megestrol and melengestrol derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. MEDROXYPROGESTERONE | 520-85-4 [chemicalbook.com]
- 6. Medroxyprogesterone Acetate synthesis - chemicalbook [chemicalbook.com]
- 7. veeprho.com [veeprho.com]
- 8. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medroxyprogesterone-d3 | 162462-69-3 [amp.chemicalbook.com]
- 10. veeprho.com [veeprho.com]
